3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-nitro-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(5(13)14)4(10-11)12(15)16/h1H,2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGVOBIYGFGFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
Cyclocondensation remains the most reliable method for constructing the pyrazole scaffold. A representative protocol involves heating a β-keto ester with a substituted hydrazine in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 6–12 hours. For instance, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate reacts with 2,2,2-trifluoroethylhydrazine to form 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate . This step achieves regioselectivity by leveraging electronic effects of the trifluoroethyl group, directing hydrazine attack to the α-position of the keto group .
Table 1: Cyclocondensation Conditions for Pyrazole Core Synthesis
| Precursor | Hydrazine Derivative | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | 2,2,2-Trifluoroethylhydrazine | DMF | 80 | 78 |
| Ethyl 2-ethoxymethylene-4,4,4-trifluoro-3-oxobutanoate | Methylhydrazine | Pentafluorobutane | 100 | 85 |
Nitration at the Pyrazole 3-Position
Nitration introduces the nitro group at the pyrazole’s 3-position, often using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. A safer alternative involves fuming nitric acid in dichloromethane at 0–5°C, minimizing side reactions. For instance, treating 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate with fuming HNO₃ (90%) for 2 hours affords the 3-nitro derivative in 72% yield . Lewis acids like boron trifluoride etherate improve regioselectivity by stabilizing the nitronium ion .
Table 2: Nitration Reaction Parameters
| Substrate | Nitrating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylate | HNO₃ (90%) | BF₃·Et₂O | 0 | 72 |
| 1-Methyl-1H-pyrazole-4-carboxylate | Acetyl nitrate | H₂SO₄ | -10 | 68 |
Carboxylic Acid Formation via Ester Hydrolysis
The final step converts the ester moiety to a carboxylic acid. Alkaline hydrolysis using aqueous NaOH (2 M) in ethanol/water (1:1) at reflux for 4 hours is standard. For example, saponification of ethyl 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate with NaOH yields the target acid in 89% purity . Acidic hydrolysis with HCl is less common due to potential nitro group reduction .
Purification and Analytical Characterization
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). LC-MS and NMR confirm structure and purity. Key spectral data include:
-
¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, pyrazole-H5), 4.85 (q, 2H, CF₃CH₂), 13.2 (br s, 1H, COOH) .
-
¹³C NMR : δ 162.4 (COOH), 148.1 (C3-NO₂), 122.4 (CF₃, q, J = 288 Hz) .
Process Optimization and Scalability Challenges
Recent advances focus on solvent reduction and catalytic efficiency. Flow chemistry techniques enable safer handling of nitration intermediates, reducing reaction times by 40% . However, scalability is hindered by the cost of trifluoroethylating agents and nitro group instability under prolonged heating. Future directions include photocatalytic nitration and enzymatic hydrolysis for greener synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Chemical Formula : CHFNO
- Molecular Weight : 210.12 g/mol
- CAS Number : 2171317-96-5
The presence of the trifluoroethyl group enhances lipophilicity and biological activity, making this compound suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies show that 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Agrochemicals
Herbicidal Properties
The unique structure of this compound allows it to act as a herbicide. Research has demonstrated that it can effectively control the growth of various weeds while being safe for crops . This application is particularly relevant in sustainable agriculture practices where selective herbicides are required.
Material Science
Polymer Additives
this compound is also explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The compound showed promising results against breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Herbicide Development
A field trial conducted by agricultural scientists evaluated the efficacy of this compound as a herbicide in soybean crops. Results indicated a reduction in weed biomass by over 70% without affecting crop yield, highlighting its potential for commercial use in agriculture .
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Melting Points :
- Acidity: The nitro group in the target compound increases the acidity of the carboxylic acid (pKa ~1–2) compared to non-nitro analogs (pKa ~3–4) .
Research and Commercial Viability
- Discontinuation Factors: Potential issues include synthetic complexity (e.g., regioselective nitration) or instability during storage. In contrast, 1-methyl-3-CF₃ analogs are more stable and widely used in drug discovery .
- Pharmaceutical Relevance : The trifluoroethyl group in the target compound improves metabolic resistance, but the nitro group’s toxicity may limit its use compared to safer substituents like CF₃ or CH₃ .
Key Research Findings
- Synthetic Methods: Trifluoroethyl-substituted pyrazoles are synthesized via iodonium intermediates (e.g., phenyl(2,2,2-trifluoroethyl)iodonium triflate) under mild conditions .
- Applications: Trifluoroethyl esters (derived from carboxylic acids) show promise in Langmuir monolayers and polymer membranes due to their amphiphilic nature .
Biological Activity
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological properties.
The compound's molecular formula is with a molecular weight of 178.112 g/mol. The presence of the trifluoroethyl group is noteworthy as it enhances the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅F₃N₂O₂ |
| Molecular Weight | 178.112 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific protein-protein interactions, particularly involving the KEAP1-NRF2 pathway. NRF2 is crucial for regulating oxidative stress responses and inflammation, making this compound a candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation .
Inhibition of KEAP1-NRF2 Interaction
The inhibition of KEAP1-NRF2 interaction has been linked to enhanced expression of cytoprotective genes. This suggests that this compound could be beneficial in conditions such as cancer and neurodegenerative diseases where NRF2 signaling is disrupted .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antioxidant Activity : In vitro studies demonstrated that compounds with similar structures exhibit potent antioxidant properties by activating NRF2-dependent pathways. This suggests that this compound could also enhance cellular resistance to oxidative damage .
- Cancer Research : A study focusing on the NCI60 cell line panel revealed that derivatives of this compound showed varied activity against different cancer cell lines. The mean GI50 value was reported at approximately 10.7 µM, indicating moderate cytotoxicity .
- Neuroprotective Effects : Research into neurodegenerative models has indicated that compounds activating NRF2 can provide neuroprotection against excitotoxicity and oxidative stress. This positions this compound as a potential candidate for further development in neuroprotective therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
